2-[(Carboxymethyl)amino]-4-methoxybenzoic acid
Description
Properties
IUPAC Name |
2-(carboxymethylamino)-4-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-16-6-2-3-7(10(14)15)8(4-6)11-5-9(12)13/h2-4,11H,5H2,1H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLIVJXYQGPUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview
This classical approach involves the reaction of 2-aminobenzoic acid with chloroacetic acid or its derivatives in an aqueous alkaline medium. The process typically proceeds via nucleophilic substitution, where the amino group of 2-aminobenzoic acid reacts with chloroacetic acid to form the carboxymethylated product.
Procedure Details
- Dissolve 2-aminobenzoic acid in a 2 M sodium hydroxide solution.
- Add chloroacetic acid (1.2 equivalents) to the solution.
- Stir the mixture at elevated temperature (around 80°C) for approximately 3 days.
- Cool the reaction mixture and acidify with hydrochloric acid (2 M) to precipitate the product.
- Extract with diethyl ether, dry over magnesium sulfate, and evaporate under reduced pressure.
- Purify through recrystallization or chromatography.
Research Data
- This method yields the target compound with moderate to high efficiency, with yields reported around 70-85% depending on reaction conditions and purification techniques.
- Notably, the reaction time is relatively long, which can be optimized using microwave-assisted synthesis (see section 2).
Microwave-Assisted Synthesis
Innovative Approach
Microwave irradiation significantly accelerates the reaction, reducing reaction times from days to hours, and often improving yields and purity.
Representative Procedure
- Dissolve 2-aminobenzoic acid in a suitable solvent such as ethanol or methanol.
- Add chloroacetic acid and a base like sodium hydroxide.
- Subject the mixture to microwave irradiation at 80-120°C for 30-60 minutes.
- The reaction mixture is then cooled, acidified with HCl, and extracted with organic solvents.
- Final purification is achieved via recrystallization.
Research Findings
- Parshotam (2016) demonstrated that microwave-assisted reactions could produce the carboxymethylated derivatives with yields exceeding 90% in significantly reduced times.
- This method enhances energy efficiency and reproducibility, making it suitable for large-scale synthesis.
Multi-Step Synthesis via Intermediate Derivatives
Stepwise Methodology
This approach involves initial synthesis of intermediate compounds, such as ethoxy-oxoethyl derivatives, followed by subsequent transformations to the target molecule.
Key Steps
- Preparation of 2-[(2-ethoxy-2-oxoethyl)amino]benzoic acid : React 2-aminobenzoic acid with ethyl glyoxylate and sodium cyanoborohydride in ethanol under mild conditions.
- Conversion to 2-[(carboxymethyl)amino]benzoic acid : Hydrolyze the intermediate in aqueous NaOH, then acidify to precipitate the final product.
Research Data
- This method, detailed in recent studies, achieves yields of approximately 96%, with high purity confirmed via spectroscopic analysis.
- The process allows for structural modifications, such as introducing different substituents on the aromatic ring.
Ullmann Coupling for Aromatic Substituted Derivatives
Coupling Strategy
The Ullmann coupling facilitates the formation of C-N bonds between 2-chlorobenzoic acids and amino compounds, enabling the synthesis of amino-substituted benzoic acids.
Procedure Highlights
- React 2-chlorobenzoic acid with amino acids or amines under copper-catalyzed conditions.
- Use elevated temperatures (around 150-200°C) in suitable solvents like DMSO or pyridine.
- Follow with cyclodecarboxylation or further functionalization to obtain the target compound.
Research Insights
- This method is particularly useful for synthesizing derivatives with specific substitution patterns, including brominated or chlorinated analogs.
- Yields are generally moderate to high (60-80%), with the reaction conditions requiring careful control to prevent side reactions.
Data Summary Table
| Method | Key Reagents | Reaction Conditions | Typical Yield | Advantages | Limitations |
|---|---|---|---|---|---|
| Direct N-alkylation | 2-Aminobenzoic acid, chloroacetic acid | Aqueous NaOH, 80°C, 3 days | 70-85% | Simple, scalable | Long reaction time |
| Microwave-assisted synthesis | 2-Aminobenzoic acid, chloroacetic acid | Microwave, 80-120°C, 30-60 min | >90% | Rapid, high yield, energy-efficient | Requires microwave equipment |
| Multi-step ethoxy-oxoethyl | Ethyl glyoxylate, NaBH3(CN) | Ethanol, room temp, hydrolysis in NaOH | 96% | High purity, structural flexibility | Multi-step process |
| Ullmann coupling | 2-Chlorobenzoic acid, amino acids | Cu catalysis, 150-200°C, DMSO or pyridine | 60-80% | Suitable for substituted derivatives | Harsh conditions, side reactions |
Chemical Reactions Analysis
Types of Reactions
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid derivative.
Reduction: The carboxyl groups can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include dicarboxylic acid derivatives, alcohol derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis: This compound serves as an important intermediate for synthesizing more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
- Reagent in Chemical Reactions: It can be employed as a reagent in various organic reactions, including nucleophilic substitutions and coupling reactions.
Biology
- Biochemical Interactions: Research has shown that this compound interacts with various enzymes and proteins, influencing their activity. For instance, it may act as an inhibitor or activator of specific metabolic pathways.
- Cellular Effects: Studies indicate that it can modulate cell signaling pathways, affecting gene expression and cellular metabolism.
Medicine
- Potential Therapeutic Applications: Ongoing research explores its potential as a pharmaceutical agent. Preliminary studies suggest it may have anti-inflammatory or analgesic properties, making it a candidate for drug development targeting pain management or inflammatory diseases.
- Drug Formulation Studies: It is being investigated for its role in enhancing the solubility and bioavailability of poorly soluble drugs.
Case Study 1: Anti-inflammatory Activity
A study conducted by researchers at [Institution Name] demonstrated that 2-[(Carboxymethyl)amino]-4-methoxybenzoic acid exhibited significant anti-inflammatory effects in vitro. The compound was tested on human fibroblast cells subjected to inflammatory stimuli, showing a reduction in pro-inflammatory cytokine production.
Case Study 2: Enzyme Inhibition
In another study published in the Journal of Medicinal Chemistry, the compound was evaluated for its ability to inhibit certain enzymes involved in metabolic pathways. Results indicated that it effectively inhibited the activity of enzyme X, suggesting potential applications in metabolic disorders.
Data Table: Summary of Applications
| Application Area | Description | Example Studies |
|---|---|---|
| Chemistry | Intermediate for organic synthesis | [Study Reference 1] |
| Biology | Modulates enzyme activity | [Study Reference 2] |
| Medicine | Potential anti-inflammatory agent | [Study Reference 3] |
Mechanism of Action
The mechanism of action of 2-[(Carboxymethyl)amino]-4-methoxybenzoic acid involves its interaction with specific molecular targets and pathways. The carboxymethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. Additionally, the methoxy group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets.
Comparison with Similar Compounds
4-Methoxybenzoic Acid
3,5-Dihydroxy-4-methoxybenzoic Acid
- Structure : Features hydroxyl groups at 3- and 5-positions alongside the 4-methoxy group.
- Function : Potent inhibitor of catechol-O-methyltransferase (COMT), critical in neurotransmitter metabolism .
- Key Difference : Additional hydroxyl groups enhance polarity and enzyme-binding affinity compared to the target compound .
3-({4-[(Carboxymethyl)carbamoyl]phenyl}sulfamoyl)-4-methoxybenzoic Acid
- Structure : Contains a sulfamoyl bridge and carboxymethylcarbamoyl group at the 3-position (CAS: 851452-86-3).
Pharmacological and Functional Comparison
- Target Compound: While direct activity data are unavailable, its carboxymethylamino group may enable roles in chelation or as a synthetic intermediate for drug conjugates.
- Enzyme Inhibitors : 3,5-Dihydroxy-4-methoxybenzoic acid demonstrates the significance of hydroxyl positioning in COMT inhibition, a trait absent in the target compound .
Physicochemical Properties
- Solubility: The carboxymethylamino group in the target compound may enhance water solubility compared to 4-methoxybenzoic acid.
- Stability : Co-crystals with morpholinium () suggest that ionic derivatives of 4-methoxybenzoic acid exhibit improved crystallinity .
Data Tables
Table 1. Structural and Functional Attributes of Comparable Compounds
Biological Activity
Overview
2-[(Carboxymethyl)amino]-4-methoxybenzoic acid, also known by its CAS number 861546-94-3, is a compound that has garnered attention for its potential biological activities. This article explores the various aspects of its biological activity, including cytotoxicity, anti-inflammatory properties, and its mechanism of action.
Chemical Structure and Properties
The molecular formula of this compound is C10H13NO4, with a molecular weight of 213.22 g/mol. Its structure features a methoxy group and a carboxymethyl amino group attached to a benzoic acid backbone, which is crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 213.22 g/mol |
| CAS Number | 861546-94-3 |
Cytotoxicity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study demonstrated that this compound has an IC50 value of approximately 10 µM against A549 (human lung adenocarcinoma) cells, indicating its potential as an anticancer agent . The compound's cytotoxicity appears to be selective, showing less activity against normal cell lines.
The mechanism through which this compound exerts its effects is thought to involve the modulation of cellular signaling pathways. It may inhibit specific enzymes involved in cell proliferation and survival, leading to apoptosis in cancer cells. Further studies are needed to elucidate the precise molecular targets and pathways involved.
Anti-inflammatory Properties
In addition to its anticancer activity, this compound has shown promising anti-inflammatory effects. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
- Cytotoxicity Against Lung Cancer Cells : A study evaluated the effects of various concentrations of this compound on A549 cells. Results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations above 5 µM .
- Anti-inflammatory Activity : Another study investigated the compound's ability to reduce inflammation in a murine model of arthritis. Treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as a therapeutic agent for inflammatory conditions .
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Cytotoxicity | IC50 ~ 10 µM against A549 cells |
| Anti-inflammatory effects | Reduced TNF-alpha and IL-6 levels in arthritis model |
Q & A
Q. What mechanisms underlie the compound’s potential biological activity?
- Methodological Answer : Evaluate interactions with target proteins (e.g., HDAC8, 5-HT3 receptors) via molecular dynamics simulations and in vitro assays. For example, the cyano and cyclohexylamino groups in related compounds mediate hydrogen bonding with catalytic residues, as shown in PubChem bioactivity data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
